molecular formula C12H13NO3S B11731508 benzyl N-(2-oxothiolan-3-yl)carbamate CAS No. 38869-96-4

benzyl N-(2-oxothiolan-3-yl)carbamate

Cat. No.: B11731508
CAS No.: 38869-96-4
M. Wt: 251.30 g/mol
InChI Key: XGFIYNWPCHLLAP-UHFFFAOYSA-N
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Description

Benzyl N-(2-oxothiolan-3-yl)carbamate is an organic compound with the molecular formula C12H13NO3S. It is a derivative of carbamic acid and contains a thiolane ring, which is a five-membered ring with a sulfur atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Properties

CAS No.

38869-96-4

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

benzyl N-(2-oxothiolan-3-yl)carbamate

InChI

InChI=1S/C12H13NO3S/c14-11-10(6-7-17-11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)

InChI Key

XGFIYNWPCHLLAP-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=O)C1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(2-oxothiolan-3-yl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloroformate with 2-oxothiolan-3-amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-oxothiolan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(2-oxothiolan-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl N-(2-oxothiolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The thiolane ring and carbamate group play crucial roles in its binding affinity and specificity. The exact molecular pathways involved depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(2-oxothiolan-3-yl)carbamate is unique due to the presence of the thiolane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Biological Activity

Benzyl N-(2-oxothiolan-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of enzyme inhibition. This article reviews current research findings, including in vitro studies, structure-activity relationships, and potential applications in pharmacology.

Chemical Structure and Properties

This compound features a thiolane ring structure, which contributes to its biological activity. The molecular formula is C12H15NO3S, and it exhibits properties typical of carbamate derivatives, such as stability and reactivity towards enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Research indicates that this compound has notable inhibitory effects on AChE and BChE. These enzymes are crucial in neurotransmission, and their inhibition can lead to therapeutic effects in neurodegenerative diseases like Alzheimer's.

Table 1: Inhibitory Activity Against AChE and BChE

CompoundIC50 (µM) AChEIC50 (µM) BChESelectivity Index (BChE/AChE)
This compound32.015.515.8
Rivastigmine56.138.400.68

The selectivity index indicates that this compound is significantly more effective against BChE compared to AChE, suggesting its potential as a selective inhibitor.

The mechanism by which this compound inhibits cholinesterases involves the formation of a stable enzyme-inhibitor complex. This interaction is characterized by the carbamoylation of serine residues at the active site of the enzymes, leading to prolonged inhibition.

Case Studies

  • In Vitro Studies : A study evaluated the inhibitory effects of various carbamates on AChE and BChE using human serum samples. This compound demonstrated a significant reduction in enzyme activity over time, indicating strong binding affinity and prolonged action.
  • Comparative Analysis : When compared to standard inhibitors like rivastigmine, this compound showed approximately five-fold higher potency against BChE, emphasizing its potential as a therapeutic agent for conditions requiring cholinesterase inhibition.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its toxicity mechanisms and long-term effects.

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